3-Chloro-2-fluoro-6-formylbenzoic acid

ortho-formylbenzoic acid phthalide tautomerism dynamic covalent chemistry

3-Chloro-2-fluoro-6-formylbenzoic acid (CAS 2384182-29-8) is a tri-substituted benzoic acid building block bearing chlorine at position 3, fluorine at position 2, and a formyl group ortho to the carboxylic acid at position 6. With molecular formula C8H4ClFO3 and molecular weight 202.57 g/mol, its 6-formyl configuration places the aldehyde adjacent to the carboxyl group, creating an ortho-formylbenzoic acid pharmacophore that enables ring-chain tautomerism, phthalide formation, and participation in dynamic covalent chemistry distinct from its 3-, 4-, or 5-formyl regioisomeric analogs.

Molecular Formula C8H4ClFO3
Molecular Weight 202.56 g/mol
Cat. No. B14780813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluoro-6-formylbenzoic acid
Molecular FormulaC8H4ClFO3
Molecular Weight202.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)C(=O)O)F)Cl
InChIInChI=1S/C8H4ClFO3/c9-5-2-1-4(3-11)6(7(5)10)8(12)13/h1-3H,(H,12,13)
InChIKeyFIEIBZPSZAJBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-fluoro-6-formylbenzoic Acid: Core Physicochemical and Pharmacophore Positioning for Ortho-Formylbenzoic Acid Procurement


3-Chloro-2-fluoro-6-formylbenzoic acid (CAS 2384182-29-8) is a tri-substituted benzoic acid building block bearing chlorine at position 3, fluorine at position 2, and a formyl group ortho to the carboxylic acid at position 6 . With molecular formula C8H4ClFO3 and molecular weight 202.57 g/mol, its 6-formyl configuration places the aldehyde adjacent to the carboxyl group, creating an ortho-formylbenzoic acid pharmacophore that enables ring-chain tautomerism, phthalide formation, and participation in dynamic covalent chemistry distinct from its 3-, 4-, or 5-formyl regioisomeric analogs . This structural arrangement—combining electron-withdrawing halogen substituents (σm-Cl ≈ +0.37, σo-F field effect) with the ortho-aldehyde/acid pairing—governs its reactivity profile in condensation, cyclization, and cross-coupling applications [1].

Why Generic Regioisomer Substitution Fails: Position-Specific Reactivity Requirements in Chloro-Fluoro-Formylbenzoic Acid Procurement


The four regioisomeric chloro-fluoro-formylbenzoic acids—differing only in formyl group position (3-, 4-, 5-, or 6-) on the ring—are not functionally interchangeable despite sharing the identical molecular formula C8H4ClFO3 and molecular weight. The 6-formyl isomer (ortho to COOH) enables formation of the cyclic tautomer 4-chloro-3-fluoro-3-hydroxyphthalide, a reactivity mode inaccessible to the 3-, 4-, and 5-formyl isomers where the aldehyde is positioned meta or para to the carboxylic acid group . This ring-chain tautomerism is the mechanistic basis for dynamic covalent reactions with N-, O-, and S-nucleophiles recently demonstrated for 2-formylbenzoic acid systems, wherein the neighboring carboxyl group provides thermodynamic stabilization and kinetic activation not achievable with meta- or para-formyl regioisomers [1]. Furthermore, the specific 3-Cl/2-F/6-CHO substitution pattern produces a unique electronic landscape: the ortho-fluorine exerts a field effect on carboxylic acid acidity distinct from chlorine alone (predicted pKa for 3-Cl-2-F-benzoic acid scaffold ≈ 2.90 vs. ≈ 2.04 for the 2-Cl-6-F-benzoic acid scaffold), altering reactivity in pH-dependent transformations . Researchers selecting a building block for ortho-formylbenzoic acid-based chemistry must therefore specify the exact regioisomer; substitution with the 3-formyl or 5-formyl analog eliminates the ring-chain tautomerism essential for phthalide-derived pharmacophores and dynamic covalent applications.

3-Chloro-2-fluoro-6-formylbenzoic Acid Quantitative Differentiation Evidence: Regioisomer Comparator Analysis


Formyl Position Differentiator: Ortho-Formylbenzoic Acid Pharmacophore vs. Meta- and Para-Formyl Regioisomers

3-Chloro-2-fluoro-6-formylbenzoic acid is the only regioisomer among the commercially available chloro-fluoro-formylbenzoic acids that places the formyl group ortho to the carboxylic acid, enabling ring-chain tautomerism to form the corresponding 3-hydroxyphthalide. Evidence from the des-chloro analog (2-fluoro-6-formylbenzoic acid, CAS 1289266-50-7) confirms that this scaffold "exists in equilibrium with cyclised form - 7-fluoro-3-hydroxy-2-benzofuran-1(3H)-one" . The 3-formyl isomer (2-chloro-6-fluoro-3-formylbenzoic acid, CAS 1131605-23-6) positions the aldehyde meta to COOH (XLogP3: 1.6, TPSA: 54.4 Ų, melting point 109-111°C) ; the 5-formyl isomer (3-chloro-2-fluoro-5-formylbenzoic acid, CAS 2385004-14-6) places the aldehyde para to fluorine; and the 4-formyl isomer (3-chloro-2-fluoro-4-formylbenzoic acid, CAS 2387369-95-9) places the aldehyde para to chlorine—none of which can undergo cyclization to phthalide . The 6-formyl (ortho) arrangement is chemically non-substitutable for applications requiring phthalide reactivity or ortho-formylbenzoic acid dynamic covalent chemistry [1].

ortho-formylbenzoic acid phthalide tautomerism dynamic covalent chemistry regioisomer comparison

Commercial Purity Differentiation: 98% Base Specification vs. 95% for 5-Formyl and 4-Formyl Regioisomers

The target compound is commercially available at 98% purity from Leyan (Product No. 1955529), providing a 3-percentage-point purity advantage over the 5-formyl regioisomer (3-chloro-2-fluoro-5-formylbenzoic acid), which is listed at ≥95% purity from Combi-Blocks (Catalog JS-6841, $430/1g) and AKSci (Catalog 1817CR, $430/1g equivalent) . The 4-formyl regioisomer is similarly offered at ≥95% purity from AOBChem (via Sigma-Aldrich) . For procurement decisions, the 98% base specification of the 6-formyl compound reduces the starting impurity burden by approximately 60% (from ~5% total impurities at 95% purity to ~2% at 98% purity), which is quantitatively meaningful for multi-step synthesis where byproduct carry-through amplifies impurity effects.

purity specification HPLC quality control regioisomer procurement

Lipophilicity Differential: LogP 1.99 for 6-Formyl vs. XLogP3 1.6 for 3-Formyl Regioisomer

Computationally predicted LogP values reveal a measurable lipophilicity difference between the 6-formyl and 3-formyl regioisomers. The 6-formyl isomer (3-chloro-2-fluoro-6-formylbenzoic acid) has a vendor-reported LogP of 1.9898 (Leyan) , while the 3-formyl isomer (2-chloro-6-fluoro-3-formylbenzoic acid) has XLogP3 of 1.6 (BOC Sciences) , representing a difference of approximately +0.39 log units. This difference arises from the altered electronic environment when the formyl group shifts from ortho to meta relative to the carboxylic acid. The higher LogP of the 6-formyl isomer predicts marginally greater membrane permeability (theoretical ~2.5-fold increase at equilibrium based on ΔLogP of 0.39), which may be relevant for cell-based assay design where the building block serves as a precursor to bioactive congeners. Both isomers share identical TPSA values (~54.4 Ų), confirming that the LogP difference reflects true lipophilicity variation rather than polar surface area changes.

LogP lipophilicity ADME prediction regioisomer comparison

Electronic Substituent Effects: Predicted Carboxylic Acid Acidity Modulation by Ortho-Halogen and Formyl Positioning

The target compound incorporates three electron-withdrawing groups in a specific arrangement that collectively modulates carboxylic acid acidity. The underlying 3-chloro-2-fluorobenzoic acid scaffold has a predicted pKa of 2.90 (vs. 2.04 for the 2-chloro-6-fluorobenzoic acid scaffold and 3.04 for the 4-chloro-2-fluorobenzoic acid scaffold), demonstrating that halogen position materially alters acid strength . Addition of a 6-formyl group (ortho to COOH) introduces a further electron-withdrawing contribution (σm-CHO ≈ +0.35; enhanced by ortho proximity) and enables intramolecular hydrogen bonding with the carboxylic acid proton, effects not present in the 3-, 4-, or 5-formyl regioisomers [1]. For 2-formylbenzoic acid itself, the predicted pKa is 4.57, but the experimentally measured pKa in some sources is reported as 2.97, reflecting the unique ortho interaction . The combination of 2-fluoro, 3-chloro, and 6-formyl substitution in the target compound produces a distinct electronic profile; procurement of the correct regioisomer ensures that the acidity, nucleophilic reactivity, and hydrogen-bonding capacity match the experimental design parameters.

pKa prediction Hammett constants electron-withdrawing effects ortho effect

3-Chloro-2-fluoro-6-formylbenzoic Acid: Evidence-Backed Application Scenarios for Targeted Procurement


Phthalide-Based Prodrug Design and Dynamic Covalent Library Synthesis

The 6-formyl (ortho to COOH) configuration is essential for phthalide ring formation via ring-chain tautomerism . Recent literature demonstrates enzyme-catalyzed dynamic kinetic resolution of 2-formylbenzoic acids yielding phthalidyl esters with up to 95% yield and 99% ee for prodrug applications [1]. The 3-chloro-2-fluoro-6-formylbenzoic acid provides the identical ortho-formyl pharmacophore with additional halogen substituents for modulating metabolic stability and target binding. This application requires the 6-formyl regioisomer specifically; the 3-formyl, 4-formyl, and 5-formyl analogs cannot cyclize and are unsuitable.

Halogenated Heterocycle Synthesis via Ortho-Formyl-Directed Cyclocondensation

The combination of ortho-formyl and carboxylic acid groups enables one-pot cyclocondensation with primary amines, hydrazines, and aminothiophenes to form isoindolinones, phthalazinones, and fused heterocycles [2]. The 3-chloro and 2-fluoro substituents provide synthetic handles for further diversification via cross-coupling (Suzuki, Buchwald-Hartwig) while the electron-withdrawing nature of these halogens activates the formyl group toward nucleophilic attack. The 98% purity specification supports reproducible heterocycle yields by minimizing competing reactions from aldehyde impurities.

Medicinal Chemistry Building Block Requiring Defined Halogen Substitution Pattern and Ortho-Formyl Reactivity

Fluorine substitution at position 2 is associated with improved metabolic stability in drug candidates, while chlorine at position 3 provides a vector for hydrophobic interactions in target binding pockets [3]. The 6-formyl group enables late-stage diversification via reductive amination, oxime formation, or aldehyde-specific bioconjugation. The LogP of 1.99 places this building block in a favorable lipophilicity range for CNS drug discovery (optimal LogP 1–3), while the 3-formyl isomer (LogP 1.6) falls at the lower boundary, potentially limiting membrane penetration of derived compounds.

Agrochemical Intermediate Synthesis Exploiting Ortho-Formylbenzoic Acid Reactivity with Halogenated Diversity Vectors

Ortho chloro- and fluoro-substituted benzoic acids are established precursors for agrochemical active ingredients [3]. The 6-formyl substitution adds an aldehyde functional group for condensation with hydrazides or thiosemicarbazides to generate Schiff base derivatives with potential antifungal or herbicidal activity. The 98% purity and availability from multiple suppliers (AOBChem ≥97%, Leyan 98%) provide supply chain redundancy for process chemistry scale-up.

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